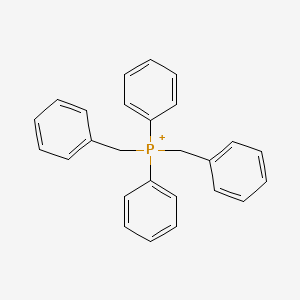
Dibenzyl-diphenyl-phosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl-diphenyl-phosphanium is an organophosphorus compound characterized by the presence of two benzyl groups and two phenyl groups attached to a phosphorus atom. This compound is of significant interest in the field of chemistry due to its unique structural properties and reactivity, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyl-diphenyl-phosphanium can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with benzyl chloride under basic conditions. The reaction typically proceeds as follows: [ \text{Ph}_2\text{PH} + 2 \text{PhCH}_2\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2\text{Ph)}_2 + 2 \text{HCl} ] This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl-diphenyl-phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used for substitution reactions.
Major Products Formed
Oxidation: Dibenzyl-diphenyl-phosphine oxide.
Reduction: Dibenzyl-diphenyl-phosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Dibenzyl-diphenyl-phosphanium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which dibenzyl-diphenyl-phosphanium exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom in the compound can form bonds with various substrates, facilitating different types of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but with three phenyl groups instead of two benzyl and two phenyl groups.
Dibenzylphosphine: Contains two benzyl groups but lacks the phenyl groups present in dibenzyl-diphenyl-phosphanium.
Uniqueness
This compound is unique due to its combination of benzyl and phenyl groups, which imparts distinct reactivity and properties compared to other phosphines. This makes it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
77382-18-4 |
|---|---|
Molecular Formula |
C26H24P+ |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
dibenzyl(diphenyl)phosphanium |
InChI |
InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1 |
InChI Key |
XCHLOAIAVUHZNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


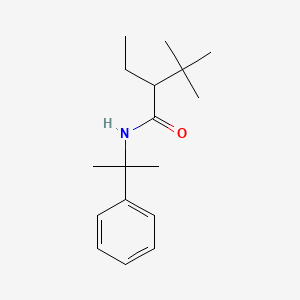


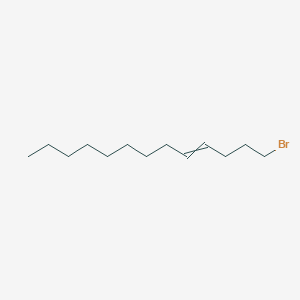
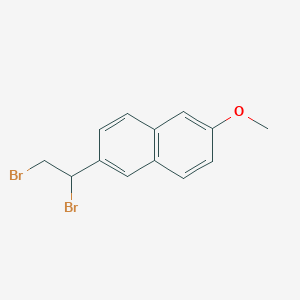
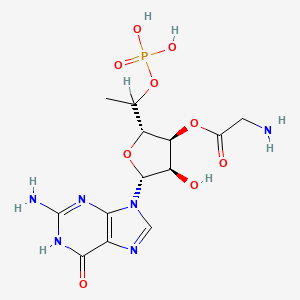
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)

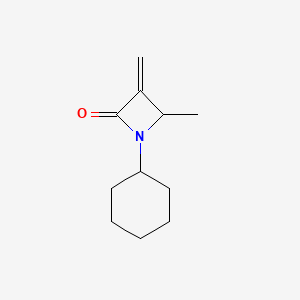
![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
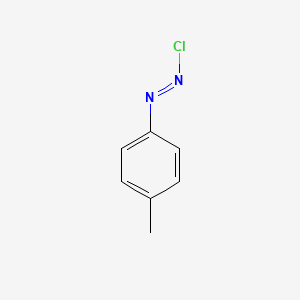
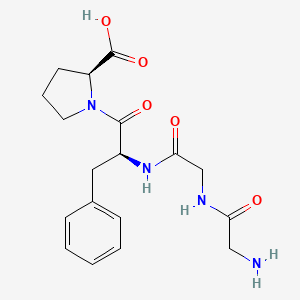
![{3-[(4-Nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}boronic acid](/img/structure/B14444271.png)
